Tétra(4-N-méthylpyridyl)porphine de fer(III)

Vue d'ensemble

Description

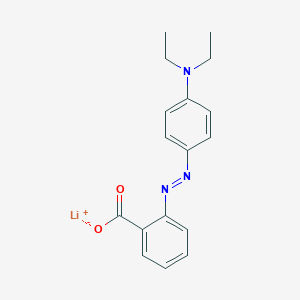

Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as Fe-TMPyP, is a metalloporphyrin complex. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. Fe-TMPyP is particularly known for its ability to catalyze the isomerization of peroxynitrite to nitrate under physiological conditions .

Applications De Recherche Scientifique

Fe-TMPyP has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions.

Biology: Fe-TMPyP is employed in studies involving DNA binding and stabilization.

Industry: Fe-TMPyP is used in industrial processes that require catalysis of oxidation and reduction reactions.

Mécanisme D'action

Target of Action

Fe-TMPyP primarily targets two biological macromolecules: DNA and the prion protein (PrP) . It binds to DNA, influencing its nanomechanics , and also binds to PrP, inhibiting its misfolding .

Mode of Action

Fe-TMPyP interacts with its targets in unique ways. When it binds to DNA, it leads to significant lengthening and softening of the DNA structure . In the case of PrP, Fe-TMPyP binding increases the unfolding force significantly, alters the transition state for unfolding, and delays native refolding . Furthermore, Fe-TMPyP binding blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions .

Biochemical Pathways

Fe-TMPyP influences several biochemical pathways. It catalyzes the isomerization of peroxynitrite (ONOO-) to nitrate (NO3-) under physiological conditions . This effectively prevents the oxidation of lipid components by peroxynitrite . In addition, Fe-TMPyP promotes native folding by stabilizing the native state of PrP while also suppressing interactions driving aggregation .

Pharmacokinetics

It is known that tmpyp binding to dna is a highly dynamic process . The stability of dsDNA increases at low TMPyP concentrations, then decreases progressively upon increasing TMPyP concentration .

Result of Action

The binding of Fe-TMPyP results in significant changes at the molecular and cellular levels. It leads to dsDNA lengthening and softening , and it inhibits the misfolding of PrP . This can have significant implications for diseases associated with protein misfolding, such as prion diseases .

Action Environment

The action of Fe-TMPyP is influenced by environmental factors. For instance, the addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, the effects of Fe-TMPyP on PrP folding were studied at the single-molecule level with force spectroscopy , suggesting that mechanical forces could influence its action.

Analyse Biochimique

Biochemical Properties

Fe-TMPyP has been shown to interact with DNA, leading to changes in DNA nanomechanics . The binding of Fe-TMPyP to DNA is a highly dynamic process that results in the lengthening and softening of double-stranded DNA . This interaction is influenced by the concentration of Fe-TMPyP, mechanical force, NaCl concentration, and pulling rate . The binding of Fe-TMPyP to DNA can control a wide array of biomolecular DNA-dependent processes, including replication, transcription, condensation, and repair .

Cellular Effects

The effects of Fe-TMPyP on cellular processes are largely due to its interaction with DNA. By binding to DNA and altering its nanomechanics, Fe-TMPyP can influence various cellular processes that are dependent on DNA, such as replication, transcription, and repair .

Molecular Mechanism

Fe-TMPyP exerts its effects at the molecular level through its interaction with DNA. It binds to both the native and unfolded states of DNA, leading to changes in the unfolding force and transition state for unfolding . Fe-TMPyP binding also blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions . This suggests that Fe-TMPyP promotes native folding by stabilizing the native state while also suppressing interactions driving aggregation .

Temporal Effects in Laboratory Settings

The effects of Fe-TMPyP on DNA nanomechanics have been studied in equilibrium and perturbation kinetic experiments . These studies have shown that the binding of Fe-TMPyP to DNA leads to complex responses that change over time . For example, the stability of double-stranded DNA increased at low concentrations of Fe-TMPyP but decreased progressively upon increasing Fe-TMPyP concentration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fe-TMPyP is synthesized by coordinating iron to the meso-tetrakis(N-methyl-4-pyridyl)porphyrin ligand. The synthesis typically involves the following steps:

Preparation of the Ligand: The ligand, meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is synthesized by reacting pyrrole with 4-methylpyridine in the presence of an acid catalyst.

Metalation: The ligand is then reacted with an iron salt, such as iron(III) chloride, in a suitable solvent like methanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of Fe-TMPyP follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of Ligand: Large-scale synthesis of the meso-tetrakis(N-methyl-4-pyridyl)porphyrin ligand.

Metalation in Industrial Reactors: The ligand is then metalated with iron salts in industrial reactors, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fe-TMPyP undergoes various types of chemical reactions, including:

Oxidation: Fe-TMPyP can catalyze the oxidation of organic substrates.

Reduction: It can also participate in reduction reactions, particularly in biological systems.

Substitution: Fe-TMPyP can undergo substitution reactions where ligands around the iron center are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve solvents like methanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates .

Comparaison Avec Des Composés Similaires

Fe-TMPyP is compared with other metalloporphyrins such as:

Iron(III) meso-tetrakis(4-sulfonatophenyl)porphyrin (Fe-TPPS): Similar in structure but with sulfonate groups instead of pyridyl groups.

Manganese(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Mn-TMPyP): Similar in structure but with manganese instead of iron.

Copper(II) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Cu-TMPyP): Similar in structure but with copper instead of iron.

Fe-TMPyP is unique due to its high catalytic efficiency and ability to bind to DNA and proteins, making it a versatile compound in various scientific fields .

Propriétés

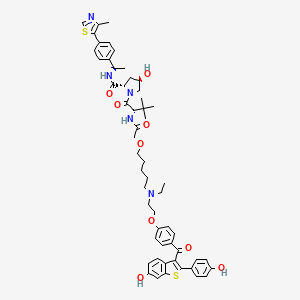

IUPAC Name |

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLWUKNBYRMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849546 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133314-07-5 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of FeTMPyP?

A1: FeTMPyP acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a reactive nitrogen species implicated in various pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of FeTMPyP's peroxynitrite decomposition activity?

A2: By scavenging peroxynitrite, FeTMPyP can:

- Reduce oxidative and nitrosative stress: This protective effect has been observed in various models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Attenuate inflammatory responses: FeTMPyP can reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory signaling pathways. [, , , ]

- Modulate cellular signaling: FeTMPyP can influence various signaling pathways, including those involved in cell survival, apoptosis, and mitochondrial function. [, , , , , ]

- Improve vascular function: FeTMPyP has been shown to improve endothelium-dependent vasorelaxation and reduce vascular permeability in models of hypertension and aging. [, , , , ]

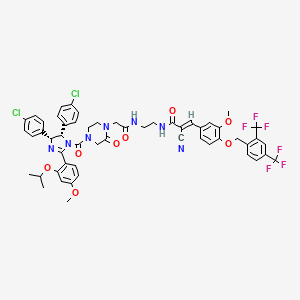

Q3: What is the molecular formula and weight of FeTMPyP?

A3: The molecular formula of FeTMPyP is C44H36FeN8O12Cl5, and its molecular weight is 1048.07 g/mol.

Q4: Is there any spectroscopic data available for FeTMPyP?

A4: Yes, spectroscopic studies using techniques such as UV-Visible absorption spectroscopy, resonance light scattering (RLS), and 1H NMR have been conducted to investigate the interactions of FeTMPyP with various molecules and systems. [, , ] These studies provide insights into the binding modes, aggregation behavior, and electronic properties of FeTMPyP.

Q5: How does FeTMPyP perform under various conditions?

A5: FeTMPyP has been studied in various biological systems and experimental setups. Its performance can be influenced by factors like pH, temperature, and the presence of other molecules. For example:

- pH: Studies show FeTMPyP interacts differently with anionic, zwitterionic, and non-ionic micelles, demonstrating the influence of electrostatic interactions. []

- Stability: While generally stable, FeTMPyP can undergo degradation in specific environments, such as under high oxidative stress or in the presence of certain enzymes. [, ]

Q6: What is the catalytic mechanism of FeTMPyP in peroxynitrite decomposition?

A6: FeTMPyP catalyzes peroxynitrite decomposition through a multi-step process involving the oxidation of Fe(III)TMPyP to an oxoFe(IV) intermediate, followed by its reduction back to Fe(III)TMPyP. This cycle allows for the continuous decomposition of peroxynitrite. [, ]

Q7: What are the applications of FeTMPyP's catalytic properties?

A7: The catalytic properties of FeTMPyP have been explored in:

- Developing therapeutic strategies: FeTMPyP has shown promise in preclinical models of various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , ]

- Sensing applications: FeTMPyP has been utilized in the development of sensors for hydrogen peroxide and glucose. [, ]

Q8: Have there been any computational studies on FeTMPyP?

A8: Yes, kinetic simulation studies have been conducted to understand the transient formation of reactive intermediates during the reaction of FeTMPyP with hydrogen peroxide. These simulations help elucidate the reaction mechanisms and provide valuable insights into the catalytic activity of FeTMPyP. []

Q9: How do structural modifications of FeTMPyP affect its activity?

A9: The structure of FeTMPyP, particularly the central iron atom and the peripheral substituents, significantly influences its properties and activity. Studies comparing FeTMPyP with other iron porphyrins, such as FeTPPS, have revealed differences in their catalytic mechanisms and biological effects. [, ] Further research is needed to fully understand the SAR of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.